Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an ethyl ester and a phenylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenyl isocyanate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, phenyl isocyanate, and ethyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Piperidine is first reacted with phenyl isocyanate to form the intermediate phenylcarbamoylpiperidine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production methods also incorporate purification steps, such as recrystallization and chromatography, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: Lacks the phenylcarbamoyl group, making it less complex and potentially less active in certain biological assays.
Phenylcarbamoylpiperidine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 4-oxo-1-piperidinecarboxylate: Contains an oxo group instead of the phenylcarbamoyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTVGCYYCIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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